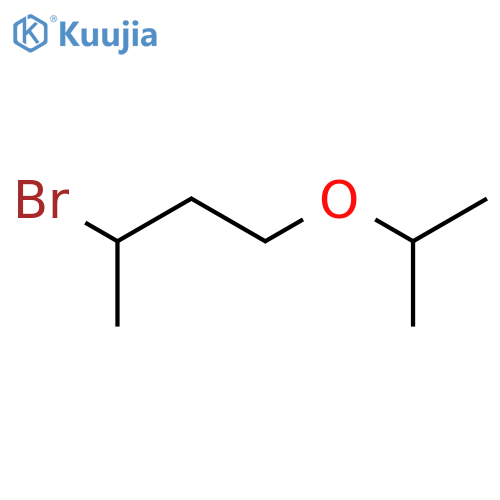Cas no 40091-64-3 (3-bromo-1-(propan-2-yloxy)butane)

40091-64-3 structure
商品名:3-bromo-1-(propan-2-yloxy)butane
3-bromo-1-(propan-2-yloxy)butane 化学的及び物理的性質
名前と識別子
-
- 3-bromo-1-(propan-2-yloxy)butane
- SCHEMBL11817947
- 40091-64-3
- EN300-1894855
-
- インチ: 1S/C7H15BrO/c1-6(2)9-5-4-7(3)8/h6-7H,4-5H2,1-3H3
- InChIKey: IBLWSTFKBIPHEX-UHFFFAOYSA-N
- ほほえんだ: BrC(C)CCOC(C)C
計算された属性
- せいみつぶんしりょう: 194.03063g/mol
- どういたいしつりょう: 194.03063g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 4
- 複雑さ: 63.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
3-bromo-1-(propan-2-yloxy)butane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1894855-0.05g |
3-bromo-1-(propan-2-yloxy)butane |
40091-64-3 | 0.05g |
$528.0 | 2023-09-18 | ||
| Enamine | EN300-1894855-0.1g |
3-bromo-1-(propan-2-yloxy)butane |
40091-64-3 | 0.1g |
$553.0 | 2023-09-18 | ||
| Enamine | EN300-1894855-0.25g |
3-bromo-1-(propan-2-yloxy)butane |
40091-64-3 | 0.25g |
$579.0 | 2023-09-18 | ||
| Enamine | EN300-1894855-2.5g |
3-bromo-1-(propan-2-yloxy)butane |
40091-64-3 | 2.5g |
$1230.0 | 2023-09-18 | ||
| Enamine | EN300-1894855-10g |
3-bromo-1-(propan-2-yloxy)butane |
40091-64-3 | 10g |
$2701.0 | 2023-09-18 | ||
| Enamine | EN300-1894855-1g |
3-bromo-1-(propan-2-yloxy)butane |
40091-64-3 | 1g |
$628.0 | 2023-09-18 | ||
| Enamine | EN300-1894855-5.0g |
3-bromo-1-(propan-2-yloxy)butane |
40091-64-3 | 5g |
$3562.0 | 2023-06-03 | ||
| Enamine | EN300-1894855-10.0g |
3-bromo-1-(propan-2-yloxy)butane |
40091-64-3 | 10g |
$5283.0 | 2023-06-03 | ||
| Enamine | EN300-1894855-5g |
3-bromo-1-(propan-2-yloxy)butane |
40091-64-3 | 5g |
$1821.0 | 2023-09-18 | ||
| Enamine | EN300-1894855-1.0g |
3-bromo-1-(propan-2-yloxy)butane |
40091-64-3 | 1g |
$1229.0 | 2023-06-03 |
3-bromo-1-(propan-2-yloxy)butane 関連文献
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
40091-64-3 (3-bromo-1-(propan-2-yloxy)butane) 関連製品
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 156121-15-2(2-(Methoxymethyl)morpholine)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
